Methyl 5-formyl-2-(morpholin-4-yl)benzoate
Description
Methyl 5-formyl-2-(morpholin-4-yl)benzoate is a synthetic aromatic ester featuring a morpholine ring at the 2-position and a formyl group at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The morpholine moiety enhances solubility and bioavailability, while the formyl group enables further functionalization, such as condensation reactions to form Schiff bases or heterocyclic systems.
Properties
IUPAC Name |
methyl 5-formyl-2-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-10(9-15)2-3-12(11)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSZGDEKQTPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-2-(morpholin-4-yl)benzoate typically involves the reaction of 5-formyl-2-(morpholin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-carboxy-2-(morpholin-4-yl)benzoic acid.
Reduction: Methyl 5-(hydroxymethyl)-2-(morpholin-4-yl)benzoate.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 5-formyl-2-(morpholin-4-yl)benzoate. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For example, compounds with similar structural motifs have shown promising results in targeting specific cancer pathways, suggesting that this compound may also exhibit such activities.
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against a range of pathogens. Preliminary tests indicate that it possesses inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The morpholine moiety is believed to play a crucial role in modulating inflammatory pathways .
Polymer Chemistry
This compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, potentially enhancing their mechanical properties and thermal stability .
Sensor Development
Due to its unique chemical structure, this compound is being explored for use in sensor technologies, particularly in detecting environmental pollutants or biological markers. Its reactivity can be harnessed to develop sensors with high specificity and sensitivity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with this compound derivatives. |
| Study B | Antimicrobial Testing | Showed effective inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |
| Study C | Polymer Synthesis | Developed a new class of biodegradable polymers incorporating this compound, leading to enhanced material properties. |
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-formyl-2-(morpholin-4-yl)benzoate with analogous benzoate derivatives, focusing on structural features, physicochemical properties, synthesis, and applications.
Structural and Functional Group Variations
5-Formyl-2-(morpholin-4-yl)benzonitrile (CAS 1272756-61-2)
- Structure : Replaces the methyl benzoate ester with a nitrile group.
- Molecular Formula : C₁₂H₁₂N₂O₂ (MW: 216.24) .
- Key Differences : The nitrile group confers distinct reactivity (e.g., nucleophilic addition vs. ester hydrolysis) and alters polarity.
- Applications : Used as a building block in drug discovery, particularly for kinase inhibitors .
Methyl 2-[(4-morpholinylthiocarbonyl)amino]benzoate (1e)
- Structure : Features a thiourea linkage between the morpholine and benzene ring.
- Synthesis : Prepared via reaction of methyl 2-isothiocyanatobenzoate with morpholine .
- Key Differences: The thiocarbonylamino group introduces hydrogen-bonding capacity, influencing solubility and biological interactions.
- Melting Point : 103–107°C (white solid) .
Methyl 2-[(morpholin-4-yl)sulfonyl]benzoate (CAS 502182-56-1)
- Structure : Substitutes the formyl group with a sulfonyl-morpholine group.
- Molecular Formula: C₁₂H₁₅NO₅S (MW: 285.32).
- Physicochemical Properties : Melting point 102.5–105°C; density 1.335 g/cm³ .
- Key Differences : The sulfonyl group enhances electrophilicity and stability, making it suitable for protease inhibitor scaffolds .
Methyl 4-(5-formyl-2-furyl)benzoate (CAS 53355-29-6)
Physicochemical Properties
*Estimated properties based on structural analogs.
Biological Activity
Methyl 5-formyl-2-(morpholin-4-yl)benzoate is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its morpholine ring, which contributes to its biological activity. The chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 219.24 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, leading to the modulation of cellular processes.
Enzyme Inhibition
This compound has been shown to inhibit key enzymes involved in cell signaling pathways, particularly kinases. The inhibition occurs through binding at the active sites, which prevents substrate access and disrupts normal enzymatic function .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various strains indicate potent activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Candida albicans | 4.0 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
This compound interacts with various cellular components, influencing metabolic pathways and gene expression:
- Cell Signaling Modulation : The compound affects pathways related to cell proliferation and apoptosis, which is crucial in cancer research.
- Metabolic Pathways : It has been implicated in glucose metabolism, suggesting potential applications in managing diabetes .
Case Studies
Several studies have explored the biological activity of this compound:
- Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibits the proliferation of cancer cell lines by interfering with key signaling pathways associated with cell growth .
- Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
